molecular formula C8H11N3O4 B118921 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid CAS No. 222729-55-7

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Cat. No.: B118921
CAS No.: 222729-55-7
M. Wt: 213.19 g/mol
InChI Key: GWHMCRICRIJFNS-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHMCRICRIJFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450100
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222729-55-7
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Isobutyl-1H-pyrazol-3-carboxylic acid (5 g, 29.7 mmol) was added portionwise to concentrated sulfuric acid (25 ml) at room temperature with stirring. The reaction mixture was then heated to 60° C. and concentrated nitric acid (70%, 5.15 ml) was added dropwise, keeping the temperature at 60° C. The reaction was then stirred at 60° C. for 3 hours, cooled to room temperature and poured onto 50 ml of ice with stirring. The resultant white precipitate was isolated by filtration, washed with water and dried under reduced pressure to give 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid (6.4 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=2.71-2.76 (2H, d), 1.88-2.00 (1H, m), 0.80-0.87 (6H, d) ppm. LRMS (thermospray): m/z [M+NH4]+ 231, [M−H]+ 212. LRMS (electrospray): m/z [M−H]+ 212, [2M−H]+ 425. Anal. Found C, 42.54; H, 5.18; N, 18.63. C8H11N3O4. 0.7 mol H2O requires C, 42.55; H, 5.54; N, 18.61%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

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